ethyl tetrahydro-2H-pyran-2-carboxylate basic properties
ethyl tetrahydro-2H-pyran-2-carboxylate basic properties
An In-depth Technical Guide to Ethyl Tetrahydro-2H-pyran-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl tetrahydro-2H-pyran-2-carboxylate (CAS No: 110811-34-2) is a heterocyclic ester that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique structural scaffold, combining a stable tetrahydropyran (oxane) ring with a reactive carboxylate functional group, makes it a key intermediate in the development of a wide array of fine chemicals. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and applications, tailored for researchers and professionals in the fields of chemistry and drug development. While it is a relatively simple molecule, its utility in constructing more complex molecular architectures underscores its importance in pharmaceutical, agrochemical, and materials science research.[2]
Section 1: Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, dictating suitable reaction conditions, purification methods, and storage requirements. Ethyl tetrahydro-2H-pyran-2-carboxylate is a liquid at room temperature with properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 110811-34-2 | [1],[3],[4] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [1],[3] |
| Appearance | Liquid | [4] |
| Density | 1.043 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 89.4-89.8 °C @ 10-19 Torr | [3] |
| Purity (Typical) | ≥98% | [1] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |
Section 2: Synthesis and Reactivity
Synthetic Pathway
The synthesis of ethyl tetrahydro-2H-pyran-2-carboxylate is most effectively achieved via a two-step process starting from its unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid. This pathway involves the catalytic hydrogenation of the double bond within the pyran ring, followed by a classic Fischer esterification to yield the final product.
The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials. Catalytic hydrogenation is a high-yield, clean reaction for saturating carbon-carbon double bonds. Following this with Fischer esterification provides a straightforward and well-established method for converting a carboxylic acid to its corresponding ethyl ester.
Caption: Proposed two-step synthesis of ethyl tetrahydro-2H-pyran-2-carboxylate.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The successful hydrogenation in Step 1 can be confirmed by the disappearance of alkene signals in ¹H NMR spectroscopy. The final ester formation in Step 2 is validated by the appearance of characteristic ethyl group signals in the NMR spectrum and a shift in the carbonyl peak in IR spectroscopy.
Step 1: Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid [5]
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Dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol.
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Add Raney nickel catalyst (approx. 25-30% by weight of the starting material) to the solution.
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Hydrogenate the mixture in a suitable pressure vessel at 3 atm of hydrogen gas until hydrogen uptake ceases.
-
Carefully filter the catalyst from the reaction mixture.
-
Remove the solvent (methanol) in vacuo to yield the crude sodium salt of the product.
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Acidify the residue with concentrated hydrochloric acid and extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic extracts, filter, and concentrate in vacuo to obtain tetrahydro-2H-pyran-2-carboxylic acid.
Step 2: Synthesis of Ethyl Tetrahydro-2H-pyran-2-carboxylate
-
Combine tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) with an excess of absolute ethanol (5-10 eq), which acts as both reactant and solvent.
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Add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure ethyl tetrahydro-2H-pyran-2-carboxylate.[3]
Chemical Reactivity
The reactivity of this molecule is dominated by its two main functional groups: the ether linkage within the tetrahydropyran ring and the ethyl ester group.
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Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also undergo transesterification with other alcohols or amidation with amines.
-
Tetrahydropyran Ring: The oxane ring is generally stable and unreactive, especially compared to its unsaturated counterparts or strained ethers like epoxides.[6] It is resistant to most reducing and oxidizing agents under standard conditions, making it a reliable scaffold in multi-step synthesis.
Section 3: Analytical Characterization
Confirming the identity and purity of ethyl tetrahydro-2H-pyran-2-carboxylate relies on a combination of spectroscopic techniques. The workflow below illustrates a logical process for structural verification.
Caption: Logical workflow for the structural confirmation of the target compound.
Expected Spectroscopic Data
The following table outlines the predicted data from key analytical methods. This serves as a benchmark for researchers to validate their synthetic products.
| Technique | Feature | Expected Result | Rationale |
| Mass Spec (ESI+) | Molecular Ion | m/z ≈ 159.09 [M+H]⁺ | Corresponds to the protonated molecular weight (158.20 + 1.01). |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1735 cm⁻¹ | Strong, sharp absorbance characteristic of a saturated ester. |
| C-O Stretches | ~1100-1200 cm⁻¹ | Strong absorbances for the ester and ether C-O bonds. | |
| ¹H NMR | Ethyl (CH₂) | ~4.2 ppm (quartet) | Protons on the carbon adjacent to the ester oxygen, split by the methyl group. |
| Ethyl (CH₃) | ~1.3 ppm (triplet) | Protons of the methyl group, split by the adjacent methylene group. | |
| Pyran Ring Protons | ~1.5 - 4.0 ppm (multiplets) | Complex overlapping signals corresponding to the 9 protons on the saturated ring. The proton at C2 will be downfield due to two adjacent oxygens. | |
| ¹³C NMR | Carbonyl (C=O) | ~170 ppm | Characteristic chemical shift for an ester carbonyl carbon. |
| Pyran & Ethyl Carbons | ~14 - 80 ppm | Signals for the O-CH₂ and O-CH carbons of the ring will be in the 60-80 ppm range, while the other ring carbons and the ethyl group carbons will be further upfield. |
Section 4: Applications in Research and Development
Ethyl tetrahydro-2H-pyran-2-carboxylate is not typically an end-product but rather a crucial intermediate. Its value is realized in its conversion to more complex, high-value molecules.
-
Pharmaceutical Synthesis: The tetrahydropyran motif is a common feature in many biologically active compounds. This molecule serves as a key intermediate for synthesizing drugs targeting cardiovascular and neurological disorders, where the pyran ring may impart favorable properties like improved solubility or metabolic stability.[2]
-
Agrochemicals: It is employed in the development of next-generation pesticides and herbicides.[2] The pyran scaffold can be functionalized to create active ingredients with enhanced efficacy and better environmental profiles.
-
Fragrance Industry: The ester functionality allows it to be a precursor in the synthesis of unique aromatic compounds used in perfumes and flavorings.[2]
-
Organic Chemistry Building Block: In a broader sense, it is used as a foundational element for creating complex molecular architectures in academic and industrial research, enabling the exploration of novel chemical space.[2]
Section 5: Safety, Handling, and Storage
While specific toxicity data for this exact compound is limited, established safety protocols for related chemicals provide a strong basis for safe handling. Analogs such as ethyl tetrahydro-2H-pyran-3-carboxylate are classified as causing skin and eye irritation and may cause respiratory irritation.[7]
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1] Keep away from strong oxidizing agents, which are incompatible.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl tetrahydro-2H-pyran-2-carboxylate is a foundational chemical intermediate whose simple structure belies its significant utility. Its straightforward synthesis, predictable reactivity, and the prevalence of the tetrahydropyran scaffold in applied chemistry make it an indispensable tool for researchers. A thorough understanding of its basic properties, as outlined in this guide, is the first step toward unlocking its full potential in the synthesis of novel and impactful molecules.
References
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ChemBK. 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester. Available at: [Link]
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MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]
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Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. Available at: [Link]
- Google Patents. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
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HETEROCYCLES. Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Available at: [Link]
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PrepChem.com. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Available at: [Link]
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